Propene, 3-chloro-1,1,3,3-tetrafluoro-
CAS No.: 406-46-2
Cat. No.: VC18526223
Molecular Formula: C3HClF4
Molecular Weight: 148.48 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 406-46-2 |
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Molecular Formula | C3HClF4 |
Molecular Weight | 148.48 g/mol |
IUPAC Name | 3-chloro-1,1,3,3-tetrafluoroprop-1-ene |
Standard InChI | InChI=1S/C3HClF4/c4-3(7,8)1-2(5)6/h1H |
Standard InChI Key | AYXCWSNLDUYPCX-UHFFFAOYSA-N |
Canonical SMILES | C(=C(F)F)C(F)(F)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
Propene, 3-chloro-1,1,3,3-tetrafluoro- is systematically named according to IUPAC guidelines as 3-chloro-1,1,3,3-tetrafluoro-1-propene. Its molecular formula is C₃HClF₄, with a molecular weight of 148.487 g/mol . The structural arrangement features a propene backbone (three-carbon chain with a double bond between C1 and C2) substituted with chlorine and fluorine atoms:
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C1: Two fluorine atoms (1,1-difluoro).
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C3: One chlorine and two fluorine atoms (3-chloro-3,3-difluoro).
This configuration is represented as CF₂=CF-CClF₂, where the double bond resides between C1 and C2 .
Spectroscopic Data
The compound’s infrared (IR) spectrum, available in the NIST WebBook, reveals characteristic absorption bands for C-F (1,100–1,300 cm⁻¹) and C-Cl (550–800 cm⁻¹) bonds, confirming its structure . Gas-phase ionization energy measurements report a value of 10.79 eV, determined via electron impact (EI) methods .
Synthesis and Industrial Production
Primary Synthesis Routes
Propene, 3-chloro-1,1,3,3-tetrafluoro- is typically synthesized as a byproduct during fluorination reactions involving chlorinated propane derivatives. Key methods include:
Fluorination of 1,1,1,3,3-Tetrachloropropane (240fa)
Reaction of 1,1,1,3,3-tetrachloropropane (240fa) with hydrogen fluoride (HF) in the presence of chromium-based catalysts yields a mixture of fluorinated products, including the target compound . The reaction proceeds via sequential substitution of chlorine atoms with fluorine, as shown below:
This method is employed in industrial settings due to its scalability, though purification remains challenging due to azeotrope formation with HF and other fluorocarbons .
Dehydrohalogenation of Saturated Precursors
Dehydrohalogenation of 3-chloro-1,1,1,3-tetrafluoropropane (244fa) over iron(III) chloride (FeCl₃) catalysts at 200–400°C produces the unsaturated derivative :
Challenges in Purification
Distillation of reaction mixtures is complicated by azeotropic behavior with hydrogen fluoride and isomers like E-3,3,3-trifluoro-1-chloropropene (1233zdE). Patent literature describes advanced distillation techniques, including pressure-swing distillation and base washing, to isolate the compound with >95% purity .
Physical-Chemical Properties
Thermodynamic and Physical Data
Property | Value | Source |
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Molecular Weight | 148.487 g/mol | |
Boiling Point | Not explicitly reported | - |
Density | ~1.347 g/cm³ (predicted) | |
Vapor Pressure | 760 mmHg at 20°C (estimated) | |
Refractive Index | 1.339 (589.3 nm, 20°C) |
Note: Experimental boiling point data are scarce, but analogous compounds (e.g., 1-chloro-1,3,3,3-tetrafluoropropene) boil at 19–20°C .
Reactivity and Stability
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Thermal Decomposition: At elevated temperatures (>300°C), the compound decomposes to release toxic fumes of hydrogen chloride (HCl) and hydrogen fluoride (HF) .
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Oxidation: Reacts vigorously with strong oxidizing agents (e.g., peroxides), forming carbonyl fluorides and chlorine oxides .
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Reduction: Susceptible to reduction by active metals (e.g., sodium), yielding propane derivatives .
Industrial Applications
Refrigerant and Foaming Agent Precursor
The compound serves as a key intermediate in synthesizing E-3,3,3-trifluoro-1-chloropropene (HCFO-1233zdE), a low-global-warming-potential (GWP) refrigerant . Subsequent fluorination produces 1,1,1,3,3-pentafluoropropane (HFC-245fa), widely used in foam blowing and heat transfer applications .
Polymer Chemistry
Its unsaturated structure enables incorporation into fluoropolymers, enhancing thermal stability and chemical resistance. Copolymerization with tetrafluoroethylene (TFE) yields materials for high-performance seals and coatings .
Specialty Chemical Synthesis
The compound participates in Diels-Alder reactions and halogen-exchange processes to synthesize bioactive molecules and agrochemicals .
Future Research Directions
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Catalytic Optimization: Developing non-chromium catalysts (e.g., nickel-based systems) to improve synthesis efficiency .
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Azeotrope Breaking: Advanced membrane separation techniques to mitigate distillation challenges .
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Alternative Applications: Exploring use in lithium-ion battery electrolytes and pharmaceutical intermediates .
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